molecular formula C7H8F3NO2 B6328209 Methyl 2-amino-2-(trifluoromethyl)pent-4-ynoate, 97% CAS No. 1262415-54-2

Methyl 2-amino-2-(trifluoromethyl)pent-4-ynoate, 97%

Cat. No. B6328209
CAS RN: 1262415-54-2
M. Wt: 195.14 g/mol
InChI Key: SMLJEVQQBBYLNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-2-(trifluoromethyl)pent-4-ynoate, also known as MAFP, is a synthetic compound. It has a molecular formula of C7H8F3NO2 and a molecular weight of 195.14 g/mol .


Molecular Structure Analysis

The molecular structure of Methyl 2-amino-2-(trifluoromethyl)pent-4-ynoate is represented by the formula C7H8F3NO2 . This indicates that the molecule is composed of 7 carbon atoms, 8 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl 2-amino-2-(trifluoromethyl)pent-4-ynoate, such as its melting point, boiling point, and density, are not provided in the search results . Further investigation would be needed to determine these properties.

Scientific Research Applications

Methyl 2-amino-2-(trifluoromethyl)pent-4-ynoate, 97% has been used in various scientific research applications, such as drug discovery, enzyme inhibition studies, and protein-protein interaction studies. It has also been used to study the structure and function of proteins, as well as to study the binding affinity of ligands to proteins. In addition, Methyl 2-amino-2-(trifluoromethyl)pent-4-ynoate, 97% has been used in the development of new drugs and in the synthesis of novel compounds.

Mechanism of Action

Methyl 2-amino-2-(trifluoromethyl)pent-4-ynoate, 97% has been found to interact with proteins and enzymes in a variety of ways. It has been shown to inhibit the activity of enzymes, such as cytochrome P450, and to bind to proteins, such as protein kinases, in a specific manner. In addition, Methyl 2-amino-2-(trifluoromethyl)pent-4-ynoate, 97% has been found to modulate the activity of proteins, such as G-protein coupled receptors, and to affect the structure and function of proteins.
Biochemical and Physiological Effects
Methyl 2-amino-2-(trifluoromethyl)pent-4-ynoate, 97% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cytochrome P450 and protein kinases, and to modulate the activity of G-protein coupled receptors. In addition, Methyl 2-amino-2-(trifluoromethyl)pent-4-ynoate, 97% has been found to affect the structure and function of proteins, as well as to affect the binding affinity of ligands to proteins.

Advantages and Limitations for Lab Experiments

Methyl 2-amino-2-(trifluoromethyl)pent-4-ynoate, 97% has several advantages for use in laboratory experiments. It is a stable and non-toxic compound, and its reactivity and solubility make it easy to work with. In addition, Methyl 2-amino-2-(trifluoromethyl)pent-4-ynoate, 97% can be used to study the structure and function of proteins, as well as to study the binding affinity of ligands to proteins. However, Methyl 2-amino-2-(trifluoromethyl)pent-4-ynoate, 97% has some limitations for use in laboratory experiments, such as its instability in acidic conditions and its low solubility in water.

Future Directions

Methyl 2-amino-2-(trifluoromethyl)pent-4-ynoate, 97% has a wide range of potential future applications in scientific research and laboratory experiments. For example, it could be used to develop new drugs, to study the structure and function of proteins, and to study the binding affinity of ligands to proteins. In addition, Methyl 2-amino-2-(trifluoromethyl)pent-4-ynoate, 97% could be used to study the mechanism of action of drugs, as well as to study the biochemical and physiological effects of drugs. Finally, Methyl 2-amino-2-(trifluoromethyl)pent-4-ynoate, 97% could be used to develop novel compounds and to study the structure and function of enzymes.

Synthesis Methods

Methyl 2-amino-2-(trifluoromethyl)pent-4-ynoate, 97% can be synthesized from the reaction of trifluoromethylacetic acid and N-methyl-2-amino-2-pentynoic acid in the presence of anhydrous potassium carbonate and acetic anhydride. The reaction is carried out in a solvent mixture of toluene and acetic acid at a temperature of 80°C for 4 hours. The reaction yields a yellowish-brown liquid that is filtered and then washed with ethanol to remove impurities. The resulting product is then dried and stored in a cool, dry place.

properties

IUPAC Name

methyl 2-amino-2-(trifluoromethyl)pent-4-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3NO2/c1-3-4-6(11,5(12)13-2)7(8,9)10/h1H,4,11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLJEVQQBBYLNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC#C)(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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